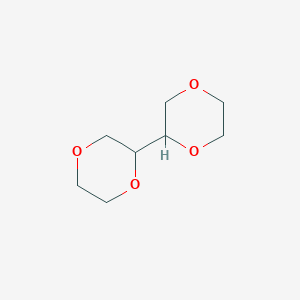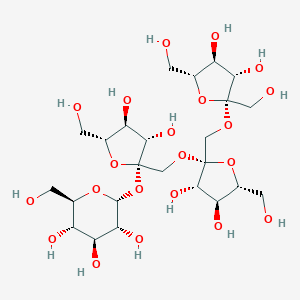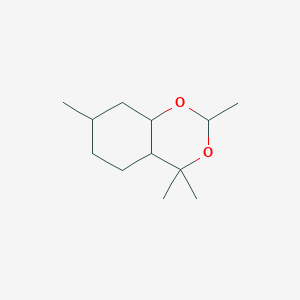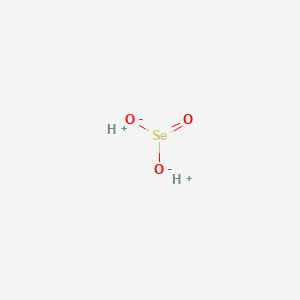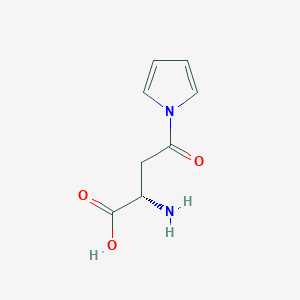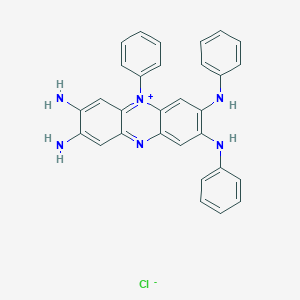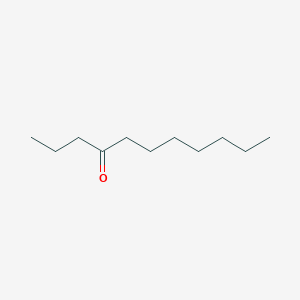
Cobalt stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt stearate, also known as cobalt(II) stearate, is a metal-organic compound formed from cobalt and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀CoO₄. This compound appears as a violet substance and is primarily used as a high-performance bonding agent for rubber .
Mechanism of Action
Target of Action
Cobalt stearate, also known as cobalt(II) stearate, primarily targets rubber and its compounds . It is a high-performance bonding agent suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds . It is particularly effective in bonding with brass- or zinc-plated steel cord or metal plates, as well as various bare steel, especially for bonding with brass plating of various thicknesses .
Mode of Action
This compound interacts with its targets (rubber and its compounds) to form a strong bond, enhancing the performance of the rubber
Biochemical Pathways
It is known that this compound is a metal-organic compound, a salt of cobalt and stearic acid . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The synthesis of this compound involves an exchange reaction of sodium stearate and cobalt dichloride .
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the enhanced bonding of rubber and its compounds with metal surfaces . This results in improved performance of the rubber, particularly in its ability to bond with brass- or zinc-plated steel cord or metal plates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the service or process temperature has a strong influence on the lifetime of all the formulations investigated . The effect of this compound on the air oven aging behavior of low-density polyethylene (LDPE) at two different temperatures (70°C and 100°C) was also investigated to demonstrate the pro-oxidative nature of this compound .
Biochemical Analysis
Biochemical Properties
Cobalt stearate interacts with various biomolecules in its applications. As a bonding agent for rubber, it interacts with the polymers in the rubber, helping to bond them with brass- or zinc-plated steel cord or metal plates
Cellular Effects
Cobalt oxide nanoparticles, which may share some properties with this compound, have been used as anticancer drugs to induce cancer cell damage
Preparation Methods
Cobalt stearate can be synthesized through various methods, including:
Exchange Reaction: One common method involves an exchange reaction between sodium stearate and cobalt dichloride.
Precipitation Method: Another method involves mixing an aqueous solution of sodium stearate with a cobalt salt solution at elevated temperatures.
Industrial Production: Industrially, this compound is produced by mixing stearic acid, dimethyl benzene, and cobalt hydroxide.
Chemical Reactions Analysis
Cobalt stearate undergoes various chemical reactions, including:
Oxidation: this compound can catalyze the oxidation of unsaturated fatty acids, such as linoleic acid.
Reduction: In certain conditions, this compound can be reduced to cobalt metal.
Substitution: this compound can participate in substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt stearate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: this compound is studied for its potential biological activities, including its role in enzyme catalysis.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: this compound is widely used in the rubber industry as a bonding agent.
Comparison with Similar Compounds
Cobalt stearate can be compared with other metallic stearates, such as zinc stearate, calcium stearate, and magnesium stearate:
Zinc Stearate: Zinc stearate is commonly used as a release agent in the rubber industry.
Calcium Stearate: Calcium stearate is another widely used metallic stearate.
Magnesium Stearate: Magnesium stearate is used as a lubricant in the pharmaceutical industry.
This compound is unique due to its high-performance bonding capabilities and its role as a catalyst in various chemical reactions. Its violet appearance and specific chemical properties make it distinct from other metallic stearates.
Properties
CAS No. |
13586-84-0 |
|---|---|
Molecular Formula |
C18H35CoO2+ |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
cobalt(2+);octadecanoate |
InChI |
InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 |
InChI Key |
OPAGYJJCQOCJBW-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Key on ui other cas no. |
13586-84-0 |
physical_description |
Other Solid; Pellets or Large Crystals |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
1002-88-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)

